Methyl (3S)-3-amino-2,2-dimethylbutanoate
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Overview
Description
Methyl (3S)-3-amino-2,2-dimethylbutanoate is an organic compound with a unique structure that includes an amino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (3S)-3-amino-2,2-dimethylbutanoate can be synthesized through several methods. One common approach involves the esterification of the corresponding amino acid. The reaction typically uses methanol and an acid catalyst to convert the amino acid into its methyl ester form . Another method involves the use of protecting groups to selectively react with the amino group, followed by esterification and deprotection steps .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-2,2-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Alcohols
Substitution: Amides, esters
Scientific Research Applications
Methyl (3S)-3-amino-2,2-dimethylbutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-2,2-dimethylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity . The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl (3S)-3-amino-2,2-dimethylpropanoate
- Methyl (3S)-3-amino-2,2-dimethylpentanoate
- Methyl (3S)-3-amino-2,2-dimethylhexanoate
Uniqueness
Methyl (3S)-3-amino-2,2-dimethylbutanoate is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its combination of an amino group and a methyl ester group allows for versatile chemical modifications and applications .
Biological Activity
Methyl (3S)-3-amino-2,2-dimethylbutanoate, also known as methyl 3-amino-2,2-dimethylbutanoate hydrochloride, is an organic compound with significant implications in biological systems. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₅NO₂
- IUPAC Name : this compound hydrochloride
- SMILES Notation : CC(C(C)(C)C(=O)OC)N
The compound features a branched structure with an amino group that can participate in various biochemical interactions.
This compound is believed to influence metabolic pathways through its interaction with enzymes and receptors. Its amino group facilitates hydrogen bonding and ionic interactions, potentially modulating enzyme activity and affecting cellular processes. The compound's unique structure allows it to act as a substrate or inhibitor for various enzymes involved in metabolic pathways.
1. Metabolic Pathways
Research indicates that this compound participates in important metabolic processes. It may act as a precursor in the synthesis of other biologically active compounds, contributing to amino acid metabolism and energy production pathways .
2. Enzyme Interactions
The compound has been studied for its potential to interact with specific enzymes. For instance, it may inhibit or activate enzymes involved in amino acid metabolism, affecting overall metabolic rates and cellular respiration. Its structural features suggest it could mimic natural substrates or act as a competitive inhibitor .
3. Therapeutic Potential
Ongoing research is exploring the therapeutic applications of this compound. Preliminary studies suggest it may have roles in:
- Neurological Health : Potential neuroprotective effects have been hypothesized based on its structural similarities to known neuroactive compounds.
- Metabolic Disorders : Its ability to modulate metabolic pathways may offer insights into treatments for obesity and diabetes .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
methyl (3S)-3-amino-2,2-dimethylbutanoate |
InChI |
InChI=1S/C7H15NO2/c1-5(8)7(2,3)6(9)10-4/h5H,8H2,1-4H3/t5-/m0/s1 |
InChI Key |
HYUUPJAZVLZSGD-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(C)(C)C(=O)OC)N |
Canonical SMILES |
CC(C(C)(C)C(=O)OC)N |
Origin of Product |
United States |
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